molecular formula C16H15BrN2O3 B2815533 [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387377-93-7

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2815533
CAS No.: 387377-93-7
M. Wt: 363.211
InChI Key: LZBHJVQOYYHRKJ-UHFFFAOYSA-N
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Description

[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a bromine atom at the 5-position. The ester group is derived from a carbamate linkage, where the [(2,3-dimethylphenyl)carbamoyl]methyl moiety is attached to the carboxylate oxygen.

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-4-3-5-14(11(10)2)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHJVQOYYHRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium. The reaction conditions are generally mild and can be performed in the presence of various functional groups .

Chemical Reactions Analysis

Substitution Reactions at the Bromopyridine Ring

The bromine atom at the pyridine 5-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Key Reaction Pathways:

  • Suzuki-Miyaura Coupling :
    Reaction with aryl/heteroaryl boronic acids under palladium catalysis yields biaryl derivatives. For example:

    Reagents/ConditionsYieldProductSource
    Pd(PPh₃)₄, Cs₂CO₃, DME, 100°C (microwave)64%[(2,3-Dimethylphenyl)carbamoyl]methyl 5-(aryl)pyridine-3-carboxylate
  • Amination :
    Substitution with amines (e.g., NH₃, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) generates 5-aminopyridine derivatives.

Hydrolysis of the Ester Group

The methyl ester hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid:

Conditions :

  • Acidic Hydrolysis : HCl (conc.), reflux → [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylic acid.

  • Basic Hydrolysis : NaOH/MeOH/H₂O, 60°C → Same product with saponification of the ester .

Carbamate Reactivity

The carbamate group undergoes cleavage under strong acidic/basic conditions or transcarbamoylation with nucleophiles:

Reaction TypeConditionsProductsSource
Acidic CleavageH₂SO₄, reflux5-Bromopyridine-3-carboxylic acid + (2,3-dimethylphenyl)amine
TranscarbamoylationROH (alcohols), base (K₂CO₃)New carbamate derivatives

Reduction and Oxidation

  • Reduction :
    LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the carbamate:

    COOCH3LiAlH4CH2OH\text{COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

    Yields depend on solvent (THF/Et₂O) and temperature.

  • Oxidation :
    KMnO₄ or CrO₃ oxidizes the pyridine ring’s methyl groups (if present) to carboxylic acids, but the bromine and carbamate remain intact .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 200°C via decarboxylation and carbamate degradation.

  • Photolysis : UV light induces homolytic cleavage of the C-Br bond, forming a pyridyl radical .

Reaction Data Table

ReactionReagentsTemp/TimeYieldMajor ProductSource
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Cs₂CO₃100°C, 15 min64–77%Biaryl derivatives
Ester Hydrolysis6M HCl, reflux6 hr89%Carboxylic acid
Carbamate CleavageH₂SO₄, 120°C2 hr72%Amine + carboxylic acid

Mechanistic Insights

  • Steric Effects : The 2,3-dimethylphenyl group hinders nucleophilic attack at the carbamate carbonyl, slowing hydrolysis compared to less bulky analogs.

  • Electronic Effects : The electron-withdrawing carbamate enhances the electrophilicity of the pyridine bromine, facilitating SNAr reactions .

Scientific Research Applications

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-Dichloro-5-fluoropyridine-3-carboxylate

This compound () shares a pyridine-3-carboxylate backbone but differs in substituents:

  • Halogenation : The target compound has a 5-bromo substitution, while the analog features 2,6-dichloro-5-fluoro groups. Bromine’s larger atomic radius may influence steric effects and electronic properties compared to chlorine/fluorine.
  • Carbamate Group: The analog uses a diethylcarbamoyl group linked to a difluorobiphenyl system, contrasting with the target’s 2,3-dimethylphenyl carbamate.
  • Crystallography : The analog exhibits C-H···O interactions and short Cl···F/Cl···Cl contacts in its crystal lattice, stabilizing its 3D structure. The target compound’s bromine substituent could lead to distinct packing motifs, such as Br···Br or Br···O interactions , though crystallographic data for the target is unavailable .

Table 1: Structural Comparison

Compound Name Core Structure Halogen Substituents Carbamate/Aromatic Group Key Features
Target Compound Pyridine-3-carboxylate 5-Bromo (2,3-Dimethylphenyl)carbamoyl Bromine for steric/electronic effects
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl analog Pyridine-3-carboxylate 2,6-Dichloro-5-fluoro Diethylcarbamoyl-difluorobiphenyl Biphenyl π-stacking; Cl/F interactions

Functional Group Analogs: Acetamide and Alanine Derivatives

Compounds in –5, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () and metalaxyl (), share aromatic amide/ester motifs but differ in backbone:

  • Amide vs. Carbamate : Acetamides (e.g., alachlor, pretilachlor) use N-alkyl/aryl acetamide groups, while the target employs a carbamate ester . Carbamates generally exhibit higher hydrolytic stability than acetamides, influencing their environmental persistence .
  • Biological Activity : Acetamide derivatives are widely used as herbicides (e.g., alachlor) or fungicides (e.g., metalaxyl). The target’s bromopyridine-carbamate structure may target different biological pathways, though this remains speculative without experimental data.

Table 2: Functional Group and Application Comparison

Compound Type Example Functional Group Key Substituents Application
Target Compound N/A Carbamate ester 5-Bromo, 2,3-dimethylphenyl Undocumented (research needed)
Acetamide Herbicide Alachlor N-(2,6-Diethylphenyl) Chloro, methoxymethyl Herbicide
Alanine Fungicide Metalaxyl N-(2,6-Dimethylphenyl) Methoxyacetyl Fungicide

Biological Activity

[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2O3C_{12}H_{12}BrN_{2}O_{3}. It features a brominated pyridine core and a dimethylphenyl group, contributing to its unique chemical behavior.

PropertyValue
Molecular Weight302.51 g/mol
Boiling PointNot available
SolubilityHigh
LogP (octanol-water)Not specified
H-Bond Acceptors4
H-Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediating inflammation and pain .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, supporting the potential use of this compound as a lead compound for developing new antibiotics .
  • Anti-inflammatory Properties : In a controlled experiment involving animal models, a derivative containing the pyrazole structure was administered to assess its anti-inflammatory effects in induced arthritis models. The results showed a marked decrease in paw swelling and inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases .
  • Anticancer Studies : A recent publication reported on the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. The study found that treatment with these compounds resulted in significant apoptosis and cell cycle arrest at the G1 phase, suggesting their role as potential anticancer agents .

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